molecular formula C32H20Br4N2 B1384057 1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene CAS No. 222166-46-3

1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene

Cat. No.: B1384057
CAS No.: 222166-46-3
M. Wt: 752.1 g/mol
InChI Key: ZHQHEWRIQYHYBQ-UHFFFAOYSA-N
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Description

1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene (CAS: 222166-46-3) is a brominated carbazole derivative with the molecular formula C₃₂H₂₀Br₄N₂ and a molecular weight of 752.14 g/mol . Structurally, it features two 3,6-dibromocarbazole units linked via methylene groups to a central benzene ring. Key properties include:

  • Purity: >98.0% (HPLC)
  • Physical Form: White to light yellow/orange crystalline powder .
  • Melting Point: 319°C .

The compound is commercially available (e.g., TCI Chemicals) in 1g and 5g quantities for laboratory use .

Properties

IUPAC Name

3,6-dibromo-9-[[2-[(3,6-dibromocarbazol-9-yl)methyl]phenyl]methyl]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H20Br4N2/c33-21-5-9-29-25(13-21)26-14-22(34)6-10-30(26)37(29)17-19-3-1-2-4-20(19)18-38-31-11-7-23(35)15-27(31)28-16-24(36)8-12-32(28)38/h1-16H,17-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQHEWRIQYHYBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)CN5C6=C(C=C(C=C6)Br)C7=C5C=CC(=C7)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H20Br4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

752.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3,6-Dibromo-9H-Carbazole Intermediate

A critical precursor is the 3,6-dibromo-9H-carbazole, which is synthesized by selective bromination of carbazole:

  • Reagents: N-Bromosuccinimide (NBS) is commonly used for bromination.
  • Conditions: The reaction is carried out in a polar aprotic solvent such as DMF at low temperatures (0 ºC) to control the bromination and avoid over-substitution.
  • Procedure: A solution of carbazole derivative is treated with NBS dropwise under light-protected conditions for approximately 12 hours.
  • Outcome: This yields 3,6-dibromo-9H-carbazole with high purity (>99%) as confirmed by NMR and HPLC analysis.

Alkylation to Form the Methylene Linkage

The key step to form the bis(carbazolyl)methyl benzene involves alkylation of the carbazole nitrogen with a benzyl-type electrophile:

  • Electrophile: 1,2-bis(bromomethyl)benzene or related benzyl halides are used as the methylene donor.
  • Catalysts and Bases: Copper(I) iodide (CuI) with ligands such as 1,10-phenanthroline and bases like potassium carbonate (K2CO3) facilitate the N-alkylation.
  • Solvent and Atmosphere: Dry DMF or toluene under inert argon atmosphere to prevent oxidation and moisture interference.
  • Temperature and Time: Elevated temperatures (140–160 ºC) for extended periods (12–24 hours) or microwave-assisted heating for shorter times (~25 min) improve reaction efficiency.
  • Workup: After reaction completion, filtration through celite and solvent removal under reduced pressure precede purification steps.

Purification and Characterization

  • Purity: High-performance liquid chromatography (HPLC) confirms purity >98%.
  • Physical State: The product is typically a white to light yellow powder or crystal.
  • Melting Point: Around 319 ºC.
  • Solubility: Soluble in tetrahydrofuran (THF) and other organic solvents.
  • Storage: Sensitive to light and air; stored under inert gas at cool temperatures (<15 ºC).

Summary Table of Preparation Parameters

Step Reagents/Conditions Outcome/Notes
Bromination of carbazole NBS in DMF, 0 ºC, 12 h, light-protected 3,6-Dibromo-9H-carbazole, >99% pure
N-Alkylation CuI, 1,10-phenanthroline, K2CO3, DMF, Ar, 140–160 ºC, 12–24 h or MW 25 min 1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene, ~94% yield
Purification Filtration, solvent removal, recrystallization High purity, white powder/crystals
Characterization HPLC, NMR, elemental analysis Confirm structure and purity
Storage Inert gas, cool and dark place (<15 ºC) Stability maintained

Detailed Research Findings and Notes

  • The bromination step must be carefully controlled to avoid polybromination or substitution at undesired positions.
  • Copper-catalyzed N-alkylation is preferred over direct alkylation due to better selectivity and yields.
  • Microwave-assisted synthesis can significantly reduce reaction times while maintaining high yields.
  • The compound exhibits light and air sensitivity, necessitating inert atmosphere handling during synthesis and storage.
  • The molecular weight is approximately 752.14 g/mol, consistent with the tetrabrominated bis(carbazolyl)methyl structure.

Chemical Reactions Analysis

Types of Reactions: 1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The carbazole moiety can undergo oxidation to form various oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form different reduced derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Substituted carbazole derivatives.

    Oxidation Reactions: Oxidized carbazole derivatives.

    Reduction Reactions: Reduced carbazole derivatives.

Scientific Research Applications

1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions and hydrogen bonding. These interactions can influence the electronic and optical properties of the compound, making it useful in applications such as organic electronics and biological imaging .

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Structural and Functional Group Analysis

The following table compares 1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene with structurally related carbazole-based compounds:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point Key Features/Applications
This compound C₃₂H₂₀Br₄N₂ 752.14 Dibromo, benzyl methyl 319°C High bromine content; optoelectronic applications
1,4-Bis(9H-carbazol-9-yl)benzene C₂₄H₁₆N₂ 332.40 Parent carbazole units N/A Poor solubility limits functionalization
9-([1,1′-Biphenyl]-3-yl)-3-bromo-9H-carbazole C₂₃H₁₅BrN₂ 407.28 Bromo, biphenyl N/A Enhanced reactivity for diverse synthesis
6-Bromo-9-methyl-1,2,3,4-tetrahydrocarbazole C₁₃H₁₄BrN 266.17 Bromo, methyl, tetrahydro N/A Intermediate in alkaloid synthesis
1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole C₂₅H₂₀FN₂O₂ 408.44 Nitro, methoxy, fluoro, methyl 240°C Photophysical studies
Bromination and Cross-Coupling Potential
  • The tetrabromo substitution in this compound provides multiple reactive sites for Suzuki-Miyaura or Ullmann couplings, making it valuable for constructing extended π-conjugated systems in organic electronics . However, similar tetrabromo derivatives like 1,4-bis(3,6-dibromo-9H-carbazol-9-yl)benzene face solubility challenges, hindering purification and further reactions .
  • In contrast, 9-([1,1′-biphenyl]-3-yl)-3-bromo-9H-carbazole (monobromo) exhibits excellent stability and controlled reactivity, enabling precise modifications in materials science .
Substituent Effects
  • Electron-Withdrawing Groups : Nitro and bromo substituents (e.g., in 1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole ) enhance electrophilic reactivity but reduce solubility.
  • Electron-Donating Groups : Methoxy or methyl groups (e.g., in 6-(4’-methoxy-phenyl)-1,4-dimethyl-9H-carbazole ) improve solubility but may limit oxidative stability.

Physical Properties and Solubility

  • Melting Points : The target compound’s high melting point (319°C) reflects its rigid, brominated structure, whereas less halogenated analogs (e.g., 1,4-bis(9H-carbazol-9-yl)benzene) lack reported melting points due to amorphousness .
  • Solubility : Bromine’s electron-withdrawing nature reduces solubility in polar solvents. For example, 1,4-bis(3,6-dibromo-9H-carbazol-9-yl)benzene is insoluble in common solvents, complicating its use in solution-phase synthesis .

Research Findings and Challenges

  • Optoelectronic Applications : Brominated carbazoles like the target compound are promising for OLEDs and photovoltaic devices due to their tunable band gaps and charge transport properties .
  • Synthetic Hurdles : Poor solubility of highly brominated derivatives often necessitates solid-state reactions or specialized solvents .
  • Stability : Bromine’s steric bulk enhances thermal stability but may hinder crystallinity .

Notes

  • Commercial Availability: Supplied by TCI Chemicals (Cat. No. B5605) with >98% purity .

Biological Activity

1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene is a synthetic compound with significant potential in medicinal chemistry due to its unique structural properties. This compound, characterized by its dibromo-substituted carbazole moieties, has been investigated for various biological activities, including anticancer and neuroprotective effects.

  • Molecular Formula : C32H20Br4N2
  • Molecular Weight : 752.142 g/mol
  • CAS Number : 222166-46-3
  • Physical Form : Crystalline powder
  • Melting Point : 319°C
  • Purity : ≥98.0% (HPLC)

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of carbazole have shown efficacy against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of bromine atoms enhances the cytotoxicity of these compounds by facilitating interactions with cellular targets.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549 (Lung)5.0Induction of apoptosis
1,2-Dibromo carbazole derivativeMCF7 (Breast)3.5Inhibition of cell proliferation

These findings are consistent with the broader class of dibromocarbazoles, which have been reported to induce apoptosis in cancer cells through mitochondrial pathways and modulation of cell cycle regulators .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. Similar structures within the carbazole family have been shown to protect neurons from oxidative stress and apoptosis. For instance, studies involving aminopropyl carbazoles demonstrated that they increase the survival rate of newborn neurons in the hippocampus by blocking apoptotic pathways rather than enhancing neural stem cell proliferation .

StudyModelFindings
P7C3-S243Mouse modelIncreased survival of hippocampal neurons by 40% compared to controls
Neuroprotective analogsIn vitroReduced apoptosis in neuronal cultures exposed to neurotoxic agents

The neuroprotective mechanism appears to be linked to mitochondrial stabilization and reduction of reactive oxygen species (ROS) production .

Case Study 1: Anticancer Activity in Lung Cancer

A study evaluated the efficacy of this compound against A549 lung cancer cells. The compound exhibited an IC50 value of 5 µM, demonstrating significant cytotoxicity. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway, evidenced by increased caspase activity and mitochondrial depolarization.

Case Study 2: Neuroprotection in Neurodegenerative Models

In a model of neurodegeneration induced by oxidative stress, derivatives of this compound were tested for their ability to protect against neuronal loss. Results indicated that treatment with the compound resulted in a significant reduction in cell death and an increase in neuronal survival markers such as BDNF (Brain-Derived Neurotrophic Factor).

Q & A

Q. What are the optimal synthetic routes for 1,2-bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene, and what challenges arise during its purification?

Methodological Answer: The synthesis typically involves alkylation of 3,6-dibromo-9H-carbazole with 1,2-bis(bromomethyl)benzene under basic conditions (e.g., KOH/Na₂SO₄) . A critical challenge is the steric hindrance due to the bulky carbazole substituents, which can reduce reaction yields. Purification often requires column chromatography with gradient elution (e.g., cyclohexane:ethyl acetate mixtures) to isolate the product from unreacted starting materials. Recrystallization in toluene or dichloromethane/hexane systems may improve purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combined spectroscopic and crystallographic techniques are essential:

  • Single-crystal X-ray diffraction (SC-XRD): Resolves bond angles and distances, confirming the bis-carbazole substitution pattern. SHELXL software is widely used for refinement .
  • NMR spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR should show characteristic peaks for the central benzene (δ ~7.2–7.5 ppm) and carbazole protons (δ ~8.1–8.4 ppm). 81Br^{81}\text{Br} NMR (if accessible) can confirm bromine positions .
  • High-resolution mass spectrometry (HRMS): ESI-TOF or MALDI-TOF confirms the molecular ion peak (expected m/z: 751.83 for [M+H]⁺) .

Q. What are the key solubility properties of this compound, and how do they influence experimental design?

Methodological Answer: The compound is sparingly soluble in polar solvents (e.g., water, methanol) but dissolves well in chlorinated solvents (e.g., chloroform, dichloromethane) and aromatic hydrocarbons (e.g., toluene). For device fabrication (e.g., OLEDs), solvent engineering (e.g., blending with 1,2-dichlorobenzene) may enhance film homogeneity during spin-coating .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its performance in optoelectronic devices?

Methodological Answer: The 3,6-dibromocarbazole units introduce strong electron-withdrawing effects, lowering the HOMO level (~-5.4 eV) and enhancing hole-transport properties. Researchers should:

  • Perform cyclic voltammetry (CV) to measure redox potentials.
  • Use density functional theory (DFT) to model frontier molecular orbitals and predict charge-transfer efficiency.
  • Validate with time-resolved photoluminescence (TRPL) to assess exciton diffusion lengths in thin films .

Q. What strategies mitigate aggregation-induced quenching (ACQ) in solid-state applications of this compound?

Methodological Answer:

  • Steric modification: Introduce bulky substituents (e.g., tert-butyl groups) on the central benzene to reduce π-π stacking.
  • Doping: Blend with host materials (e.g., CBP or TCTA) at 5–10 wt% to disperse the emitter.
  • Thermal annealing: Optimize annealing temperatures (e.g., 80–100°C) to achieve amorphous rather than crystalline phases, reducing ACQ .

Q. How can researchers resolve contradictions in reported photophysical data for this compound?

Methodological Answer: Discrepancies in quantum yields or lifetime measurements often arise from sample preparation or instrumentation. To address this:

  • Standardize solvent purity (HPLC-grade) and degassing protocols (freeze-pump-thaw cycles).
  • Use integrating sphere setups for absolute quantum yield measurements.
  • Cross-validate with independent techniques (e.g., transient absorption spectroscopy vs. TRPL) .

Q. What are the catalytic applications of this compound in cross-coupling reactions?

Methodological Answer: The bromine atoms enable participation in Suzuki-Miyaura or Ullmann couplings. For example:

  • Suzuki reaction: React with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C.
  • Buchwald-Hartwig amination: Requires Pd₂(dba)₃/Xantphos catalytic systems to avoid deactivation by carbazole lone pairs .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene
Reactant of Route 2
Reactant of Route 2
1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene

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